2-(2,4-Dimethoxyphenyl)acetamide
Description
Contextualization within Acetamide (B32628) Chemistry and Aromatic Compounds
Acetamides are a class of amides derived from acetic acid. The simplest form, acetamide (CH₃CONH₂), is a versatile solvent and a building block in industrial synthesis. wikipedia.orgatamanchemicals.com The introduction of an aromatic ring, specifically a dimethoxyphenyl group, to the acetamide structure significantly alters its properties. The dimethoxy substituents on the phenyl ring are electron-donating groups, which can influence the electronic environment of the entire molecule. This, in turn, can affect its reactivity and potential applications. Aromatic compounds, characterized by the presence of one or more planar ring structures with delocalized pi electrons, form a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science.
Significance in Contemporary Organic Synthesis Research
While specific research exclusively focused on 2-(2,4-dimethoxyphenyl)acetamide is not extensively documented in high-impact journals, the broader class of dimethoxyphenyl acetamide scaffolds is significant in contemporary organic synthesis. These scaffolds are often investigated as intermediates in the synthesis of more complex molecules with potential biological activities. For instance, various acetamide derivatives have been studied for their potential as antidepressant, anticancer, and antimicrobial agents. nih.gov The dimethoxyphenyl moiety, in particular, is a common feature in many biologically active natural products and synthetic compounds.
The synthesis of related compounds, such as N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide and 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, highlights the utility of the dimethoxyphenylamine precursor in creating diverse molecular architectures. uni.luepa.gov These synthetic routes often involve the reaction of a substituted aniline (B41778) with an appropriate acylating agent.
Overview of Research Trajectories for Dimethoxyphenyl Acetamide Scaffolds
Research involving dimethoxyphenyl acetamide scaffolds is often directed towards medicinal chemistry and the development of new therapeutic agents. The structural motif is explored for its potential to interact with biological targets. For example, sulfur- and fluorine-containing molecules with dimethoxyphenyl groups are of interest due to the unique properties these elements impart. nih.gov
The synthesis of various substituted acetamides, including those with different aromatic and heterocyclic rings, is a common strategy in the search for new bioactive compounds. fabad.org.tr The Biginelli reaction, a multicomponent reaction, has been used to synthesize complex molecules containing the dimethoxyphenyl group, demonstrating the versatility of this structural unit in combinatorial chemistry approaches. mdpi.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 666175-56-0 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| SMILES | COC1=CC(=C(C=C1)CC(=O)N)OC |
| Data sourced from PubChem. nih.gov |
Properties
CAS No. |
666175-56-0 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 |
IUPAC Name |
2-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H2,11,12) |
InChI Key |
IXJXZNQNXMXDPN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CC(=O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,4 Dimethoxyphenyl Acetamide and Its Analogues
Direct Synthesis Routes of 2-(2,4-Dimethoxyphenyl)acetamide
The direct formation of the acetamide (B32628) can be approached through several reliable methods, including acylation and coupling reactions.
Acylation Reactions Involving 2,4-Dimethoxyaniline (B45885)
A primary and straightforward method for the synthesis of this compound involves the acylation of 2,4-dimethoxyaniline. nih.gov This reaction typically employs an acetylating agent to introduce the acetyl group onto the amine.
A common approach is the reaction of 2,4-dimethoxyaniline with an activated form of acetic acid, such as acetyl chloride or acetic anhydride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.
| Reactant 1 | Reactant 2 | Product |
| 2,4-Dimethoxyaniline | Acetyl Chloride | This compound |
| 2,4-Dimethoxyaniline | Acetic Anhydride | This compound |
Coupling Reactions Employing Activated Carboxylic Acid Derivatives
Modern synthetic methods often utilize coupling reagents to facilitate amide bond formation between a carboxylic acid and an amine under mild conditions. For the synthesis of this compound, 2-(2,4-dimethoxyphenyl)acetic acid would be coupled with an ammonia (B1221849) source. However, a more common strategy involves the coupling of a substituted aniline (B41778) with an activated carboxylic acid derivative.
For instance, a related synthesis involves the coupling of 2,4-dichloro-5-methoxyaniline (B1301479) with cyanoacetic acid using 1,3-diisopropylcarbodiimide (DIC) as the coupling agent to yield 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. chemicalbook.com This highlights the utility of carbodiimides in forming the amide linkage.
Alternative Synthetic Approaches to the Acetamide Moiety
Alternative strategies for the construction of the acetamide moiety exist. One such method is the Willgerodt-Kindler reaction, which can transform an appropriate acetophenone (B1666503) derivative into the corresponding thioamide, followed by hydrolysis to the acetamide. However, for a molecule with electron-donating groups like the dimethoxy-substituted phenyl ring, this method may be less direct than acylation.
Synthesis of Key Precursors to this compound
The synthesis of precursors is crucial for accessing the target molecule and its analogues. Key precursors include halogenated acetyl derivatives and oxo-butanamide intermediates.
Formation of Halogenated Acetyl Derivatives (e.g., 2-Bromo-N-(2,4-Dimethoxyphenyl)acetamide)
Halogenated N-phenylacetamides are versatile intermediates. The synthesis of compounds like 2-bromo-N-(2,4-dimethoxyphenyl)acetamide can be achieved by reacting 2,4-dimethoxyaniline with a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride. researchgate.netirejournals.com These reactions are typically performed in an inert solvent.
A general procedure for a similar compound, 2-bromo-N-(p-chlorophenyl) acetamide, involves the amination of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com This methodology can be adapted for the synthesis of the dimethoxy analogue. The resulting 2-halo-N-(2,4-dimethoxyphenyl)acetamide can then be a substrate for further nucleophilic substitution reactions to introduce various functionalities. For example, a study describes the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] orgsyn.orgnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide from 2-bromo-N-(2-bromophenyl) acetamide. nih.gov
| Starting Material | Reagent | Product |
| 2,4-Dimethoxyaniline | Bromoacetyl bromide | 2-Bromo-N-(2,4-dimethoxyphenyl)acetamide |
| 2,4-Dimethoxyaniline | Chloroacetyl chloride | 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide sigmaaldrich.comepa.gov |
Generation of Oxo-Butanamide Precursors
Oxo-butanamide precursors, such as N-(2,4-dimethoxyphenyl)-3-oxobutanamide, are valuable intermediates in various synthetic pathways. The synthesis of these compounds is generally achieved through the reaction of an aniline with a β-keto ester, like ethyl acetoacetate.
For example, the Biginelli reaction, which is a multicomponent reaction, can lead to the formation of dihydropyrimidinone structures. An interesting side product, ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was isolated from a Biginelli reaction involving 2,4-dimethoxybenzaldehyde (B23906) and ethyl acetoacetate, indicating the reactivity of these precursors. mdpi.com The synthesis of the related N-(2,4-dimethylphenyl)-3-oxobutanamide is also well-documented. nih.govepa.govsigmaaldrich.combldpharm.com
| Reactant 1 | Reactant 2 | Product |
| 2,4-Dimethoxyaniline | Ethyl acetoacetate | N-(2,4-Dimethoxyphenyl)-3-oxobutanamide |
| 2,5-Dimethoxyaniline | Ethyl acetoacetate | N-(2,5-Dimethoxyphenyl)-3-oxobutanamide sielc.com |
Advanced Synthetic Strategies and Reaction Conditions
The synthesis of this compound and its analogues often requires advanced strategies to ensure high yields, purity, and structural complexity. These methods range from the use of specialized coupling reagents to complex cyclization reactions.
Utilization of Coupling Reagents (e.g., EDC, DIC)
The formation of the amide bond is a cornerstone of synthesizing this compound from its carboxylic acid precursor, (2,4-dimethoxyphenyl)acetic acid, and an amine source. Carbodiimides are frequently employed as coupling reagents to facilitate this transformation by activating the carboxylic acid.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Diisopropylcarbodiimide (DIC) are common choices. peptide.com The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide and a urea (B33335) byproduct. youtube.com For instance, EDC is often used as its hydrochloride salt (EDC·HCl), which, along with its urea byproduct, is water-soluble, simplifying purification through aqueous extraction. peptide.com DIC is also widely used, but its byproduct, diisopropylurea, is more soluble in organic solvents, making it suitable for solid-phase synthesis. peptide.com
To improve reaction efficiency and minimize side reactions, such as racemization in chiral substrates or the formation of N-acylurea byproducts, additives are often included. peptide.comresearchgate.net 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea to form an active ester, which is less reactive but more selective, leading to cleaner reactions. peptide.comnih.gov A convenient protocol for amide bond formation involves using 1 equivalent of EDC, a catalytic amount of HOBt, and a base like 4-(Dimethylamino)pyridine (DMAP) or Diisopropylethylamine (DIPEA). nih.gov The DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov Recent studies have also highlighted the use of OxymaPure (ethyl cyanohydroxyiminoacetate) as a safer alternative to HOBt, particularly in combination with EDC·HCl, to avoid the potential formation of hazardous byproducts like hydrogen cyanide (HCN) that can occur with DIC. nih.gov
| Coupling System | Key Features & Additives | Byproduct Properties | Primary Application Context | Reference |
|---|---|---|---|---|
| EDC·HCl | Water-soluble carbodiimide. Often used with HOBt or OxymaPure to suppress side reactions. | Water-soluble urea; easily removed by aqueous workup. | Solution-phase synthesis, modification of proteins. | peptide.com |
| DIC | Liquid carbodiimide, easy to handle. Can lead to HCN formation with OxymaPure. | Diisopropylurea is soluble in many organic solvents. | Solid-phase peptide synthesis (SPPS). | peptide.comnih.gov |
| EDC/DMAP/HOBt | Efficient system, particularly for less reactive amines. DMAP acts as an acyl transfer catalyst. | Water-soluble urea from EDC. | Synthesis of functionalized amides, including those with electron-deficient amines. | nih.gov |
Oxidative Transformations in Acetamide Synthesis
Oxidative reactions provide powerful, albeit less direct, pathways to acetamide-containing structures. These transformations can be employed to construct the core structure or to functionalize it further. One such strategy involves the oxidative cyclization of precursors. For example, a method has been developed for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.orgnih.gov This reaction proceeds through an intramolecular cyclization that involves the oxidation of an aniline moiety, a structural feature related to the dimethoxyphenyl group. acs.orgnih.gov In some cases, dimethyl sulfoxide (B87167) (DMSO) can serve as the oxidant in these base-assisted cyclizations. acs.org
Another relevant oxidative strategy is dearomatization. The oxidation of highly substituted phenols, which are structurally analogous to the 2,4-dimethoxyphenyl moiety, can lead to complex rearranged or dimerized products. nih.gov For instance, using a two-electron oxidant like phenyliodine(III) diacetate (PIDA) on substrates similar to DMOA methyl ester has been shown to produce [3+2] cycloaddition products. nih.gov While not a direct synthesis of the acetamide, these findings illustrate how oxidative transformations can be used to build complex scaffolds from dimethoxyphenyl-like precursors. Furthermore, formylation, an oxidative process, has been used to introduce aldehyde groups onto phenol (B47542) rings containing an acetamide group, as seen in the synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide. orgsyn.org
Cyclization Reactions Leading to Fused Ring Systems from Dimethoxyphenyl Acetamides
The this compound framework serves as a valuable starting point for the construction of more complex, fused heterocyclic ring systems. These reactions leverage the existing atoms of the scaffold to build new rings, often with high atom economy.
One powerful strategy is the [4+2] cycloaddition, or Diels-Alder reaction. In a demonstrated example, the 2-pyridone ring, when fused with a thiazoline (B8809763) ring, can act as a diene in a selective cycloaddition with arynes. nih.gov This reaction allows for the rapid assembly of structurally complex, bridged isoquinolones. nih.gov By analogy, the dimethoxyphenyl ring within a suitably designed acetamide could potentially participate in similar cycloaddition reactions to generate polycyclic architectures.
Acid-catalyzed carbocyclization cascades offer another route to fused systems. A Brønsted acid-catalyzed cascade involving the coupling of an alkyne, an iminium ion (which could be derived from an acetamide), and an arene (such as the dimethoxyphenyl ring) has been reported for the synthesis of fused heterotricycles. nih.gov These reactions can create versatile molecular scaffolds, including piperidines, which are privileged structures in medicinal chemistry. nih.gov Furthermore, oxidative cyclization of precursors like 4-(2-aminophenyl)-4-oxo-butanenitriles demonstrates a pathway to fused indolinone systems, highlighting how the aminophenyl moiety can undergo intramolecular ring closure. acs.orgnih.govacs.org
Green Chemistry Principles and Efficient Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to develop more sustainable processes by minimizing waste, reducing energy consumption, and using less hazardous materials.
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more environmentally benign alternatives is a primary focus. Water is an ideal green solvent, and methodologies are being developed to perform organic reactions in aqueous media. nih.gov Other green solvents include cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF), which have been successfully used as alternatives in reactions like intramolecular cyclizations. nih.gov
Energy-Efficient Methods: Microwave-assisted synthesis is a prominent technique that can dramatically reduce reaction times from hours or days to mere minutes, thereby saving significant energy. mdpi.com This method uses microwave irradiation to heat the reaction mixture directly and efficiently. mdpi.com
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product is a core principle. Cycloaddition and tandem reactions are excellent examples of atom-economical processes that build molecular complexity efficiently. nih.gov
Catalysis: The use of recyclable catalysts, including metal-based or biological catalysts, can reduce waste compared to stoichiometric reagents and enable milder reaction conditions. mdpi.com
Derivatization Strategies for this compound Analogues
Derivatization of a parent molecule is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize properties. The this compound scaffold offers several sites for modification, with the acetamide nitrogen being a particularly accessible handle for creating analogues.
N-Substitution Reactions on the Acetamide Nitrogen
The hydrogen atom on the acetamide nitrogen is amenable to substitution, allowing for the introduction of a wide variety of functional groups. This is typically achieved by first deprotonating the amide with a suitable base to form an amidate anion, which then acts as a nucleophile.
A common method for creating N-substituted analogues involves the reaction of a haloacetamide precursor (e.g., a 2-chloroacetamide) with a nucleophile. For example, a synthetic strategy for dual-acting enzyme inhibitors involved reacting a benzenesulfonamide (B165840) bearing a 4-(2-chloroacetamide) moiety with 7-hydroxycoumarin. nih.gov In this S_N2 reaction, the hydroxyl group of the coumarin, after deprotonation by a base like potassium carbonate (K₂CO₃), attacks the carbon bearing the chlorine atom, displacing it and forming a new ether linkage, effectively N-substituting the original acetamide. nih.gov This strategy can be broadly applied to synthesize a library of derivatives by varying the nucleophile.
| Starting Material Fragment 1 | Starting Material Fragment 2 | Reaction Type | Key Reagents | Resulting Linkage | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamide with 4-(2-chloroacetamide) | 7-Hydroxycoumarin | Nucleophilic Substitution (S_N2) | K₂CO₃ (base), DMF (solvent) | N-CH₂-O-Coumarin | nih.gov |
Modifications to the Aromatic Ring System
The 2,4-dimethoxyphenyl ring of the parent compound is an activated system, predisposing it to electrophilic substitution reactions. This reactivity allows for the introduction of various functional groups, thereby altering the electronic and steric properties of the molecule.
One common modification involves electrophilic aromatic substitution. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto the aromatic ring, typically at the position ortho or para to the activating methoxy (B1213986) groups. nih.gov Similarly, halogenation, such as bromination, can be achieved using appropriate reagents, leading to the incorporation of halogen atoms on the benzene (B151609) ring. nih.gov These reactions are often regioselective due to the directing effects of the methoxy groups.
Another key modification is the demethylation of one or both methoxy groups to yield the corresponding phenol or catechol derivatives. rutgers.edu This transformation is significant as it not only changes the polarity and hydrogen bonding capabilities of the molecule but also provides a handle for further functionalization, such as the introduction of new ether or ester linkages.
The following table summarizes some of the key modifications to the aromatic ring system:
| Reaction Type | Reagents and Conditions | Product Type | Significance |
| Formylation | POCl3, DMF (Vilsmeier-Haack) | Formyl-substituted analogue | Introduction of an aldehyde group for further derivatization. nih.gov |
| Bromination | Br2, Lewis Acid | Bromo-substituted analogue | Alteration of electronic properties and potential for cross-coupling reactions. nih.gov |
| Demethylation | Strong acids (e.g., HBr) or Lewis acids (e.g., BBr3) | Hydroxylated analogue (phenol/catechol) | Increased polarity and a site for further functionalization. rutgers.edu |
These modifications highlight the chemical tractability of the 2,4-dimethoxyphenyl moiety, allowing for the synthesis of a diverse library of analogues with tailored properties.
Side Chain Elaboration and Functionalization
The acetamide side chain of this compound offers multiple sites for structural elaboration and functionalization. These modifications can significantly influence the molecule's conformation, lipophilicity, and interactions with biological targets.
One primary approach involves the N-substitution of the acetamide. A variety of primary and secondary amines can be reacted with 2-(2,4-dimethoxyphenyl)acetic acid or its activated derivatives (e.g., acid chloride) to generate a library of N-substituted amides. nih.govresearchgate.net This allows for the introduction of diverse functionalities, including alkyl, aryl, and heterocyclic moieties, at the nitrogen atom.
Furthermore, the methylene (B1212753) group (α-carbon) of the acetamide side chain is amenable to functionalization. For example, α-halogenation can be achieved, providing a reactive handle for subsequent nucleophilic substitution reactions. This allows for the introduction of groups such as hydroxyl, amino, or cyano at the α-position. fabad.org.tr Condensation reactions with aldehydes can also be performed at this position, leading to the formation of α,β-unsaturated amide derivatives. fabad.org.tr
The following table provides examples of side chain modifications:
Interactive Data Table: Side Chain Modifications of this compound Analogues| Modification Site | Reaction Type | Reagents/Starting Materials | Resulting Functional Group/Moiety |
| Acetamide Nitrogen | N-Alkylation/Arylation | 2-(2,4-Dimethoxyphenyl)acetic acid + various amines | Substituted amide (e.g., N-phenyl, N-benzyl) nih.govresearchgate.net |
| α-Carbon | α-Halogenation | N-Halosuccinimide | α-Haloacetamide fabad.org.tr |
| α-Carbon | Knoevenagel Condensation | Aldehydes, base | α,β-Unsaturated amide fabad.org.tr |
These synthetic strategies enable the systematic exploration of the chemical space around the acetamide side chain, facilitating the development of analogues with diverse physicochemical properties.
Hybrid Molecule Construction Incorporating the Dimethoxyphenyl Acetamide Unit
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in medicinal chemistry to design molecules with improved or novel biological activities. nih.gov The this compound scaffold has been utilized as a building block in the construction of such hybrid molecules.
One approach to creating hybrid molecules is to conjugate the this compound moiety with other biologically active scaffolds. For example, it can be linked to heterocyclic systems known for their pharmacological properties, such as quinolinediones or naphthoquinones. nih.govmdpi.com The linkage can be achieved through various chemical reactions, often involving the functional handles on either the aromatic ring or the side chain of the dimethoxyphenyl acetamide unit.
Another strategy involves the use of the this compound core as a central scaffold to which different functional groups or pharmacophores are attached. For instance, the acetamide nitrogen can be part of a larger heterocyclic ring system, or the aromatic ring can be fused with other rings to create more complex polycyclic structures. The synthesis of such hybrids often involves multi-step reaction sequences, including coupling reactions and cyclization steps. beilstein-journals.org
The table below illustrates the concept of hybrid molecule construction with the this compound unit.
Interactive Data Table: Hybrid Molecules Incorporating the this compound Unit| Hybrid Strategy | Partner Scaffold/Moiety | Linking Position on Acetamide Unit | Potential Synthetic Approach |
| Conjugation | Naphthoquinone | Side chain (e.g., via an amide or ether linkage) | Amide coupling between 2-(2,4-dimethoxyphenyl)acetic acid and an amino-functionalized naphthoquinone. mdpi.com |
| Conjugation | Isatin (B1672199) (Indole-2,3-dione) | Acetamide Nitrogen | N-alkylation of isatin with a halo-functionalized this compound derivative. nih.gov |
| Scaffold Integration | Tetrahydroisoquinoline | Side chain integrated into the ring | Reaction of 1,2,3,4-tetrahydroisoquinoline (B50084) with a 2-chloro-N-substituted acetamide. mdpi.com |
The construction of these hybrid molecules represents a sophisticated approach to leverage the structural features of this compound in combination with other chemical entities to generate novel molecular architectures.
Chemical Reactivity and Transformation Pathways of 2 2,4 Dimethoxyphenyl Acetamide and Its Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 2-(2,4-dimethoxyphenyl)acetamide is activated towards electrophilic substitution due to the presence of two electron-donating methoxy (B1213986) groups at positions 2 and 4. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. Given the existing substitution pattern, the most likely position for electrophilic attack is the 5-position, which is ortho to the C4-methoxy group and para to the C2-methoxy group. The acetamide (B32628) group, being a weak deactivator, has a lesser influence on the regioselectivity of these reactions.
While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution on substituted benzenes are well-established. For instance, nitration or halogenation would be expected to yield the corresponding 5-substituted derivative.
Nucleophilic aromatic substitution, in contrast, is generally disfavored on this electron-rich aromatic ring. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound.
Reactions of the Acetamide Functional Group
The acetamide functional group is a key site for a variety of chemical transformations.
The acetamide group can undergo hydrolysis under both acidic and basic conditions to yield 2,4-dimethoxyphenylacetic acid and ammonia (B1221849) or an ammonium (B1175870) salt.
Base-Promoted Hydrolysis : In the presence of a base, such as hydroxide (B78521), the reaction proceeds via nucleophilic acyl substitution. youtube.com The hydroxide ion attacks the electrophilic carbonyl carbon of the acetamide, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the amide anion (or ammonia after protonation) and the formation of a carboxylate salt, which is then protonated to give the carboxylic acid. youtube.com
The oxidation of the acetamide functional group is less common under standard conditions. However, specific reagents can effect transformations. While direct N-oxide formation on the acetamide nitrogen is not a typical reaction, related oxidative cyclization reactions have been observed in derivatives. For instance, derivatives of 4-(2-aminophenyl)-4-oxobutanenitriles can undergo base-assisted cyclization accompanied by oxidation to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org This highlights that the broader molecular structure significantly influences the outcome of oxidative processes.
The acetamide group can be reduced to the corresponding amine, 2-(2,4-dimethoxyphenyl)ethylamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The reaction involves the reduction of the carbonyl group of the amide to a methylene (B1212753) group (CH₂), converting the acetamide into a primary amine. youtube.com
Table 1: Summary of Key Reactions of the Acetamide Group
| Reaction Type | Reagents | Product |
| Basic Hydrolysis | NaOH, H₂O | 2,4-Dimethoxyphenylacetic acid |
| Reduction | LiAlH₄, then H₂O | 2-(2,4-Dimethoxyphenyl)ethylamine |
Ring-Opening and Ring-Closing Reactions of Derivatives
Derivatives of this compound can participate in ring-closing metathesis (RCM) reactions, a powerful method for constructing cyclic structures. thieme-connect.de For RCM to occur, the derivative must possess at least two alkene functionalities. For example, if the aromatic ring or the acetamide nitrogen were substituted with allyl groups, an intramolecular reaction could be catalyzed by a ruthenium catalyst, such as a Grubbs' catalyst, to form a new ring system. caltech.edunih.govyoutube.com The efficiency and outcome of RCM can be influenced by the specific catalyst used and the reaction conditions. nih.gov Relay ring-closing metathesis (RRCM) is a variant that can be employed in cases where standard RCM is inefficient. nih.gov
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The aromatic ring of this compound and its derivatives can be functionalized through various metal-catalyzed cross-coupling reactions. For these reactions to occur, the aromatic ring typically needs to be pre-functionalized with a halide (e.g., bromine or iodine) or a triflate group. This functionalized derivative can then participate in reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.
For instance, a bromo-substituted derivative of this compound could be coupled with a boronic acid in the presence of a palladium catalyst (Suzuki coupling) to introduce a new aryl or alkyl group onto the aromatic ring. Similarly, coupling with an alkene (Heck reaction) or a terminal alkyne (Sonogashira reaction) would introduce vinyl or alkynyl substituents, respectively. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for the success of these transformations.
Advanced Spectroscopic Characterization Techniques in 2 2,4 Dimethoxyphenyl Acetamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.
Proton (¹H) NMR Spectral Assignments and Analysis
The ¹H NMR spectrum of 2-(2,4-Dimethoxyphenyl)acetamide would provide crucial information about the different types of protons and their neighboring environments. Based on the structure, we would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, the amide (-NH2) protons, and the methoxy (B1213986) (-OCH3) protons.
The aromatic region would likely show a complex splitting pattern due to the three protons on the dimethoxyphenyl ring. The proton at the C5 position, situated between two methoxy groups, would likely appear as a triplet. The protons at the C3 and C6 positions would also exhibit characteristic splitting based on their coupling with adjacent protons.
The two methoxy groups would each produce a singlet, though their chemical shifts might be slightly different depending on their electronic environment. The methylene protons adjacent to the carbonyl group would appear as a singlet, and the two amide protons would also likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (C3-H) | 6.4-6.5 | d | 1H |
| Aromatic-H (C5-H) | 6.4-6.5 | dd | 1H |
| Aromatic-H (C6-H) | 7.0-7.2 | d | 1H |
| Methylene (-CH2-) | 3.5-3.7 | s | 2H |
| Methoxy (-OCH3) at C2 | 3.8-3.9 | s | 3H |
| Methoxy (-OCH3) at C4 | 3.8-3.9 | s | 3H |
| Amide (-NH2) | 5.5-7.5 | br s | 2H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectral Assignments and Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, we would anticipate signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbons.
The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 170-175 ppm. The aromatic carbons would produce a set of signals in the 98-160 ppm region, with the oxygen-substituted carbons (C2 and C4) being the most downfield. The methylene carbon would have a characteristic chemical shift, and the two methoxy carbons would each show a signal around 55-56 ppm.
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 172-175 |
| Aromatic (C1) | 118-120 |
| Aromatic (C2) | 158-160 |
| Aromatic (C3) | 98-100 |
| Aromatic (C4) | 159-161 |
| Aromatic (C5) | 104-106 |
| Aromatic (C6) | 130-132 |
| Methylene (-CH2-) | 40-45 |
| Methoxy (-OCH3) at C2 | 55-56 |
| Methoxy (-OCH3) at C4 | 55-56 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Experiments for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would confirm the coupling between the aromatic protons.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals of the aromatic CH groups and the methylene group.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and ether functional groups.
Key expected vibrational frequencies include the N-H stretching of the primary amide, which typically appears as two bands in the region of 3350-3180 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1650 cm⁻¹. The N-H bending (Amide II band) would be observed near 1640-1550 cm⁻¹. The C-N stretching vibration would also be present. Furthermore, the characteristic C-O stretching of the aryl ether linkages would be visible in the fingerprint region, typically around 1250-1000 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide (-NH2) | N-H Stretch | 3350-3180 (two bands) | Medium |
| Aromatic | C-H Stretch | 3100-3000 | Medium-Weak |
| Alkyl | C-H Stretch | 2950-2850 | Medium-Weak |
| Amide (C=O) | C=O Stretch (Amide I) | ~1650 | Strong |
| Amide (-NH2) | N-H Bend (Amide II) | 1640-1550 | Medium |
| Aromatic | C=C Stretch | 1600-1450 | Medium-Weak |
| Aryl Ether | C-O Stretch | 1250-1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the chemical formula (C10H13NO3). The expected monoisotopic mass would be approximately 195.0895 g/mol . The fragmentation pattern observed in the mass spectrum would also provide structural information. Key fragments would likely arise from the cleavage of the bond between the carbonyl group and the methylene bridge, as well as the loss of the methoxy groups.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique used for the separation, identification, and quantification of this compound. This method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity. lcms.czuqam.ca
In a typical analysis, the compound can be separated using a reverse-phase (RP) HPLC method. sielc.com For instance, a Newcrom R1 column, which has low silanol (B1196071) activity, is suitable for this purpose. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com While phosphoric acid can be used, formic acid is preferred for applications requiring Mass Spectrometry (MS) compatibility to ensure better ionization and reduce instrument contamination. sielc.com The separation is based on the compound's polarity, where it interacts with the stationary phase of the column and is eluted by the mobile phase.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the confirmation of the compound's molecular weight. For this compound (C₁₀H₁₃NO₃), the expected molecular weight is approximately 195.21 g/mol . nih.gov
LC-MS methods can be optimized to achieve very low limits of quantification. waters.com By using tandem mass spectrometry (MS/MS), fragmentation of the parent ion can be induced, and the resulting fragment ions provide further structural confirmation. nih.gov This high degree of selectivity and sensitivity makes LC/MS an indispensable tool for pharmacokinetic studies, metabolism research, and purity assessment of this compound. sielc.comnih.gov
Table 1: Example LC/MS Parameters for Phenylacetamide Analysis This table is illustrative, based on typical methods for related compounds.
| Parameter | Value/Description | Source |
|---|---|---|
| Chromatography | ||
| Column | Newcrom R1, C18 | sielc.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | sielc.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | sielc.com |
| Injection Volume | 5 - 20 µL | waters.com |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |
| Monitored Ion (m/z) | ~196.09 [M+H]⁺ | nih.gov |
| MS/MS Transitions | Parent ion to specific fragment ions for quantification and confirmation | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis provides experimental verification of its chemical formula, C₁₀H₁₃NO₃. nih.gov The technique precisely measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The oxygen content is typically determined by difference.
The experimentally measured percentages are then compared against the theoretically calculated values derived from the molecular formula. A close agreement between the experimental and theoretical values confirms the empirical formula of the compound and serves as a crucial indicator of its purity. researchgate.net Any significant deviation could suggest the presence of impurities, residual solvents, or that the incorrect compound was synthesized.
Table 2: Elemental Composition of this compound (C₁₀H₁₃NO₃) Theoretical values calculated based on the molecular formula.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 61.53% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.71% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.18% |
| Oxygen | O | 15.999 | 3 | 47.997 | 24.58% |
| Total | 195.219 | 100.00% |
X-ray Crystallography and Solid-State Structural Analysis
Crystal Structure Determination
To determine the crystal structure of this compound, a single crystal of high quality is required. This crystal is exposed to a focused X-ray beam, and the resulting diffraction pattern is collected. researchgate.net The pattern of spots is directly related to the arrangement of atoms within the crystal. Sophisticated software is used to process this diffraction data to solve the crystal structure and refine the atomic positions. mostwiedzy.pl
While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as other phenylacetamide derivatives, provides insight into the likely structural parameters. mostwiedzy.plresearchgate.net These compounds often crystallize in common monoclinic or orthorhombic space groups. researchgate.netresearchgate.net The analysis reveals the precise spatial relationship between the dimethoxyphenyl ring and the acetamide (B32628) side chain.
Table 3: Illustrative Crystallographic Data for a Phenylacetamide Derivative Data is based on a representative related structure, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, to demonstrate typical parameters.
| Parameter | Example Value | Source |
|---|---|---|
| Chemical Formula | C₂₅H₂₅NO₄ | mostwiedzy.pl |
| Formula Weight | 403.47 | mostwiedzy.pl |
| Crystal System | Monoclinic | mostwiedzy.pl |
| Space Group | C2/c | mostwiedzy.pl |
| a (Å) | 27.136(3) | mostwiedzy.pl |
| b (Å) | 8.3541(7) | mostwiedzy.pl |
| c (Å) | 19.333(2) | mostwiedzy.pl |
| β (°) | 109.113(4) | mostwiedzy.pl |
| Volume (ų) | 4145.4(8) | mostwiedzy.pl |
| Z (molecules/unit cell) | 8 | mostwiedzy.pl |
| Density (calculated) (Mg/m³) | 1.292 | mostwiedzy.pl |
Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The solid-state packing of this compound is governed by a network of non-covalent intermolecular interactions. rsc.org These interactions dictate the crystal's stability and physical properties.
Hydrogen Bonding: The acetamide group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen C=O). In the crystal lattice of related structures, it is common to observe intermolecular N-H···O hydrogen bonds that link adjacent molecules. mostwiedzy.plresearchgate.net These interactions often form chains or dimeric motifs, such as the R²₂(8) ring motif, which significantly stabilize the crystal packing. researchgate.net Intramolecular C-H···O interactions may also occur, influencing the molecule's conformation. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the color mapping provides information about the nature and strength of intermolecular contacts.
The surface is often mapped with properties like dₙₒᵣₘ, which highlights contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. nih.gov This visualization allows for the clear identification of regions involved in strong interactions, such as hydrogen bonds. nih.gov
Table 4: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Arylacetamide Structures
| Contact Type | Percentage Contribution | Description | Source |
|---|---|---|---|
| H···H | 40 - 55% | Represents the largest portion of the surface, typical for organic molecules. | nih.govnih.gov |
| O···H / H···O | 20 - 30% | Corresponds primarily to hydrogen bonding interactions. | nih.govnih.goviucr.org |
| C···H / H···C | 15 - 25% | Indicates van der Waals interactions and can include weak C-H···π contacts. | nih.govnih.gov |
| Other (C···C, N···H, etc.) | < 5% | Minor contributions from other types of contacts. | nih.gov |
Structure Activity Relationship Sar Studies of 2 2,4 Dimethoxyphenyl Acetamide Derivatives
Impact of Substituents on Biological Activities
The biological activity of 2-(2,4-dimethoxyphenyl)acetamide derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring and the acetamide (B32628) moiety. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets such as enzymes and receptors.
The electronic properties of substituents on the aromatic ring of phenylacetamide derivatives play a critical role in their tyrosinase inhibitory activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the binding affinity of these compounds to the enzyme's active site.
In a series of N-phenylacetamide-oxindole-thiosemicarbazide hybrids, the presence of a nitro group (a strong EWG) on the N-phenylacetamide moiety was found to be beneficial for tyrosinase inhibition. Specifically, a compound bearing a 2-methyl-4-nitrophenyl group on the N-phenylacetamide portion exhibited superior inhibitory activity, with an IC50 value of 0.8 µM, which was about 45-fold more potent than the standard inhibitor, kojic acid. nih.gov This suggests that the electron-withdrawing nature of the nitro group may enhance interactions with the enzyme.
Conversely, studies on other related scaffolds have highlighted the importance of electron-donating groups. For instance, in a series of isopropylquinazolinone derivatives bearing substituted aryl acetamides, a para-hydroxyphenyl substituent (an EDG) was among the most potent in its subgroup. nih.gov The phenolic hydroxyl groups are known to be crucial for tyrosinase inhibition as they can chelate the copper ions in the active site of the enzyme. nih.gov The presence of methoxy (B1213986) groups, which are also electron-donating, has been shown to be favorable in some contexts. For example, a 2,5-dimethoxy containing furan-1,3,4-oxadiazole tethered to an N-phenylacetamide scaffold displayed a strong binding affinity for human tyrosinase-related protein-1 (hTYRP1). mdpi.com
The following table summarizes the tyrosinase inhibitory activity of some N-phenylacetamide derivatives with different electronic substituents.
| Compound Scaffold | Substituent on N-phenylacetamide | Biological Target | Activity (IC50) | Reference |
|---|---|---|---|---|
| N-phenylacetamide-oxindole-thiosemicarbazide | 2-methyl-4-nitrophenyl | Tyrosinase | 0.8 µM | nih.gov |
| Isopropylquinazolinone-thio-acetamide | 4-hydroxyphenyl | Tyrosinase | High Inhibition (%) | nih.gov |
| Furan-1,3,4-oxadiazole-N-phenylacetamide | 2,5-dimethoxy | hTYRP1 | -11.50 kcal/mol (Binding Affinity) | mdpi.com |
| Furan-1,3,4-oxadiazole-N-phenylacetamide | 2-methoxy | hTYR | -13.30 kcal/mol (Binding Affinity) | mdpi.com |
The size and spatial arrangement of substituents, or their steric effects, are also a determining factor in the biological activity of this compound derivatives. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or hinder it by preventing the molecule from adopting the optimal conformation for interaction with the target.
In the series of N-substituted acetamides combining 2-aminothiazole (B372263) with 4-phenyl-1,2,4-triazole, it was observed that small substituents in the ortho position of the phenylacetamide moiety generally led to more effective tyrosinase inhibitors. mdpi.com The most potent derivative in this series, with an IC50 value of 0.0156 µM, exemplifies this trend. mdpi.com This suggests that larger groups at this position may cause steric clashes within the enzyme's active site.
However, in other series, increased bulkiness has been shown to be unfavorable. For instance, in a study of isopropylquinazolinone derivatives, dimethyl substitutions on the phenyl ring of the acetamide moiety generally resulted in inferior inhibitory potential compared to the unsubstituted derivative, indicating that increased steric hindrance can be detrimental to activity. nih.gov
The table below illustrates the impact of steric factors on the tyrosinase inhibitory activity of selected phenylacetamide derivatives.
| Compound Scaffold | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 2-aminothiazole-4-phenyl-1,2,4-triazole-N-acetamide | Small ortho substituents on phenyl | Increased potency | mdpi.com |
| Isopropylquinazolinone-thio-acetamide | Dimethyl substitution on phenyl | Decreased potency | nih.gov |
The position of substituents on the phenyl ring significantly influences the biological activity of this class of compounds. The differential positioning of functional groups can lead to varied interactions with the target protein, resulting in a range of potencies.
A study on 2-phenylbenzo[d]oxazole derivatives, which are isosteric to the 2-phenylbenzo[d]thiazole scaffold known for tyrosinase inhibition, provided clear evidence of the impact of positional isomerism. A derivative with a 2,4-dihydroxyphenyl ring (a resorcinol (B1680541) structure) exhibited a very high tyrosinase inhibition potency with a nanomolar IC50 value of 0.51 µM. mdpi.com In contrast, the corresponding 3,4-dihydroxyphenyl derivative showed significantly weaker activity, with an IC50 of 144.06 µM. mdpi.com This highlights the critical importance of the 2,4-dihydroxy substitution pattern for potent tyrosinase inhibition.
Interestingly, when the 2,4-dihydroxy groups were replaced with 2,4-dimethoxy groups, the resulting compound showed very weak inhibitory potency (IC50 > 200 µM). mdpi.com This underscores that while the positional arrangement is key, the nature of the substituent (hydroxyl vs. methoxy) is also a critical determinant of activity, likely due to the ability of the hydroxyl groups to chelate the copper ions in the tyrosinase active site.
The following table presents data on the influence of positional isomerism on tyrosinase inhibition.
| Scaffold | Substitution Pattern on Phenyl Ring | Tyrosinase Inhibition (IC50) | Reference |
|---|---|---|---|
| 2-phenylbenzo[d]oxazole | 2,4-dihydroxyphenyl | 0.51 µM | mdpi.com |
| 2-phenylbenzo[d]oxazole | 3,4-dihydroxyphenyl | 144.06 µM | mdpi.com |
| 2-phenylbenzo[d]oxazole | 2,4-dimethoxyphenyl | > 200 µM | mdpi.com |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are important strategies in drug discovery to identify novel chemical series with improved properties. While specific examples of scaffold hopping originating directly from this compound are not extensively documented, the broader class of phenylacetamide-based tyrosinase inhibitors has seen exploration of different scaffolds attached to the core phenylacetamide moiety.
For instance, the phenylacetamide group has been linked to various heterocyclic systems to explore new chemical space and improve tyrosinase inhibitory activity. Examples include:
Oxindole-thiosemicarbazide: Hybrids of N-phenylacetamide and oxindole-thiosemicarbazide have been synthesized and shown to be potent tyrosinase inhibitors. nih.gov
Isopropylquinazolinone: Derivatives where a substituted aryl acetamide is attached to an isopropylquinazolinone scaffold have been evaluated for tyrosinase inhibition. nih.gov
Furan-1,3,4-oxadiazole: Tethering a furan-1,3,4-oxadiazole to an N-phenylacetamide has yielded compounds with high binding affinities for human tyrosinase and related proteins. mdpi.com
2-Phenylbenzo[d]oxazole: This scaffold, which is bioisosteric to the known tyrosinase-inhibiting 2-phenylbenzo[d]thiazole scaffold, has been successfully employed to develop potent tyrosinase inhibitors. mdpi.com
These examples demonstrate the utility of modifying the scaffold attached to the phenylacetamide core to generate novel and potent tyrosinase inhibitors.
Mechanistic Insights from SAR Analysis (e.g., Identification of Pharmacophores)
SAR studies have been instrumental in elucidating the key pharmacophoric features required for the tyrosinase inhibitory activity of phenylacetamide derivatives. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
Based on the available SAR data for phenylacetamide and related tyrosinase inhibitors, several key pharmacophoric elements can be identified:
Aromatic Ring: The presence of a phenyl ring or a bioisosteric aromatic system is a common feature.
Hydroxyl Groups: The presence of hydroxyl groups on the aromatic ring, particularly in a resorcinol-like (2,4-dihydroxy) arrangement, is critical for potent tyrosinase inhibition. mdpi.com These hydroxyl groups are believed to chelate the two copper ions in the active site of the enzyme.
Hydrogen Bond Acceptors/Donors: The acetamide moiety itself provides hydrogen bond donor (N-H) and acceptor (C=O) sites that can interact with amino acid residues in the enzyme's active site.
Hydrophobic Features: The phenyl ring and other lipophilic parts of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Molecular docking studies of N-phenylacetamide-oxindole-thiosemicarbazide hybrids have shown that the most potent compounds interact with critical histidine residues within the tyrosinase active site. nih.gov Similarly, docking of furan-1,3,4-oxadiazole tethered N-phenylacetamides has revealed key binding interactions. mdpi.com These computational insights, derived from SAR analysis, help to build a more refined pharmacophore model for this class of inhibitors.
Correlation Between Computational Predictions and Observed Structure-Activity Trends
The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, with experimental studies has become a powerful approach in drug discovery. For phenylacetamide derivatives, there are several instances where computational predictions have successfully correlated with and rationalized observed SAR trends.
In the study of furan-1,3,4-oxadiazole tethered N-phenylacetamides, a structure-based virtual screening was conducted to assess the potential of the designed compounds as human tyrosinase inhibitors before their synthesis and biological evaluation. mdpi.com The computational results, which predicted high binding affinities for certain derivatives, were in good agreement with the subsequent experimental findings. mdpi.com
Similarly, for N-phenylacetamide-oxindole-thiosemicarbazide hybrids, molecular docking studies were used to explain the superior tyrosinase inhibitory activity of the most potent analog. nih.gov The docking results demonstrated that this compound could fit well into the active site of tyrosinase and form key interactions, thus providing a structural basis for its high potency. nih.gov
These examples underscore the value of a synergistic approach that combines experimental SAR data with computational modeling to guide the design of more effective this compound-based inhibitors.
Applications in Materials Science Research
Utilization of 2-(2,4-Dimethoxyphenyl)acetamide Derivatives in Organic Electronics
Derivatives of this compound are emerging as promising candidates for use in organic electronics, a field focused on the development of carbon-based electronic devices. The electronic properties of these molecules can be finely tuned through chemical modification, making them suitable for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netucm.esnih.gov
A notable example is the study of N-(4-methoxy-2-nitrophenyl) acetamide (B32628), a derivative that has been fabricated into microrod thin films for light detection applications. dntb.gov.ua The performance of such devices is intrinsically linked to the molecular structure, which influences the packing of molecules in the solid state and, consequently, the charge transport properties. The strategic placement of electron-donating or electron-withdrawing groups on the phenyl ring of acetamide derivatives can significantly alter the electronic and optical properties of the resulting materials. mdpi.com For instance, the introduction of a dimethylamine (B145610) group into acetamide-chalcone derivatives has been shown to induce a significant enhancement in nonlinear optical properties, including a large fluorescence quantum yield, which is a critical parameter for various optoelectronic applications. mdpi.com
The general principle of using donor-acceptor architectures in organic semiconductors to enhance charge transfer and mobility is well-established. sigmaaldrich.com In this context, the 2,4-dimethoxyphenyl group can act as an electron-donating moiety, which, when combined with suitable acceptor units, could lead to materials with desirable electronic characteristics for use in a range of organic electronic devices.
Role as Precursors for Advanced Functional Materials
The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex, advanced functional materials. The acetamide group can participate in various chemical reactions, allowing for the extension of the molecular framework and the incorporation of other functional groups. This modular approach is fundamental to the bottom-up fabrication of materials with tailored properties.
For example, acetamide derivatives are used as building blocks in the synthesis of larger, conjugated systems. The Claisen-Schmidt condensation reaction, for instance, can be employed to synthesize acetamide-chalcone derivatives from acetamide-acetophenone and various benzaldehydes. mdpi.com These chalcones can possess interesting optical and electronic properties in their own right or serve as intermediates for the creation of even more complex molecules.
Furthermore, acetamide functionalities can be polymerized or grafted onto polymer backbones to create new polymeric materials. A study on polyacryloyloxy imino fluorophenyl acetamide demonstrated that such polymers can exhibit interesting optical and dielectric properties, with potential applications in devices like tandem polymer solar cells. researchgate.net The synthesis involved the initial creation of an acetamide-containing monomer, which was then polymerized. This highlights the role of acetamide derivatives as key starting materials for the development of functional polymers. The general method for preparing phenolaldehydes from the reaction of 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene with phenols, as seen in the synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide, further illustrates the utility of substituted acetamides as precursors in organic synthesis. orgsyn.org
Supramolecular Assembly and Crystal Engineering based on Dimethoxyphenyl Acetamides
Supramolecular assembly and crystal engineering are powerful strategies for organizing molecules into well-defined, functional architectures. These approaches rely on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to direct the self-assembly of molecules into desired crystalline structures. The this compound framework is well-suited for these purposes due to the presence of the acetamide group, which is an excellent hydrogen bond donor and acceptor.
The crystal structures of several acetamide derivatives reveal the formation of intricate hydrogen-bonding networks. For instance, in the crystal structure of 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, N—H⋯O and O—H⋯O hydrogen bonds link the molecules into a three-dimensional network. nih.gov The specific arrangement of molecules in the crystal lattice is dictated by these directional interactions, which in turn influences the macroscopic properties of the material.
In another example, the crystal structures of two 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives show that the molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. researchgate.net These dimers are then further linked by other hydrogen bonds to form extended layers or three-dimensional networks. researchgate.netresearchgate.net The acetamide moiety often acts as a linker in the design of molecules for crystal engineering, with its conformational flexibility playing a crucial role in the final packing arrangement. cnr.it The study of these supramolecular synthons, or recurring recognition patterns, is central to predicting and controlling the crystal structures of new materials.
Below is a table summarizing the crystallographic data for a related dimethoxyphenyl acetamide derivative, illustrating the type of information obtained through crystal structure analysis.
| Compound | 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
| Molecular Formula | C₁₈H₂₁NO₄ |
| Molecular Weight | 315.36 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1628 (8) |
| b (Å) | 12.0701 (11) |
| c (Å) | 17.0176 (16) |
| V (ų) | 1676.7 (3) |
| Z | 4 |
| Hydrogen Bonding | N—H⋯O, O—H⋯O |
| Data sourced from a study on the crystal structure of 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide. nih.gov |
Influence of Structure on Electronic and Optical Properties of Materials
The electronic and optical properties of materials derived from this compound are directly influenced by their molecular structure. The nature and position of substituent groups on the phenyl ring can have a profound effect on the energy levels of the frontier molecular orbitals (HOMO and LUMO), the absorption and emission spectra, and the nonlinear optical response.
Studies on acetamide-chalcone derivatives have shown that the incorporation of electron-donating groups, such as a dimethylamine group, can lead to a significant red-shift in the absorption spectrum and a dramatic increase in the fluorescence quantum yield. mdpi.com This is attributed to an enhanced intramolecular charge transfer character in the excited state. Conversely, electron-withdrawing groups can also be used to tune the electronic properties in a predictable manner.
The optical bandgap of a material, a key parameter in semiconductor applications, is also highly dependent on the molecular structure. For instance, in a study of polyacryloyloxy imino fluorophenyl acetamide, the optical bandgap was found to be in the range of 2.6 eV to 3.5 eV. researchgate.net The ability to tune this bandgap by modifying the chemical structure is crucial for designing materials for specific applications, such as light absorbers in solar cells or emitters in OLEDs.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to understand the structure-property relationships in these molecules. researchgate.net These computational studies can predict how changes in the molecular geometry, such as the dihedral angle between the phenyl rings, will affect the electronic and optical properties. For example, a more planar molecular conformation often leads to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum due to extended π-conjugation.
The following table presents data on the optical properties of an acetamide-chalcone derivative, highlighting the influence of the molecular structure on its interaction with light.
| Property | Value |
| Compound | Acetamide-chalcone with dimethylamine group |
| Solvent | DMSO |
| Absorption Maximum (λmax) | ~420 nm |
| Molar Extinction Coefficient (ε) | 27,716–36,674 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | 71% |
| Data sourced from a study on the optical properties of acetamide-chalcone derivatives. mdpi.com |
Applications in Complex Molecule Synthesis and Intermediate Chemistry
Utility as Building Blocks for Natural Product Synthesis (e.g., Isoquinolines, Erythrinanes)
The structural framework of 2-(2,4-Dimethoxyphenyl)acetamide is particularly amenable to the synthesis of isoquinoline (B145761) and Erythrinane alkaloids, two classes of natural products with significant biological activities.
Isoquinoline Synthesis:
The synthesis of the isoquinoline core often relies on classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions. pharmaguideline.comwikipedia.orgorganic-chemistry.org These reactions typically involve the cyclization of a β-arylethylamine derivative. While direct use of this compound in these reactions is not extensively documented, its structural analogue, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethoxyphenyl)acetamide, serves as a key precursor in the Bischler-Napieralski reaction to form a substituted dihydroisoquinoline. This highlights the potential of the 2,4-dimethoxyphenylacetamide moiety to act as a crucial building block in constructing the isoquinoline skeleton. The electron-donating methoxy (B1213986) groups on the phenyl ring activate it towards electrophilic substitution, a key step in these cyclization reactions. wikipedia.org
The general mechanism of the Bischler-Napieralski reaction involves the dehydration of a β-phenylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. pharmaguideline.comwikipedia.orgorganic-chemistry.org
Erythrinane Synthesis:
The Erythrina alkaloids are characterized by a unique tetracyclic spiro-amine skeleton. nih.gov The synthesis of these complex structures often involves the construction of key intermediates that can be cyclized to form the core ring system. While direct application of this compound is not a mainstream strategy, precursors with similar phenoxyphenylacetamide substructures are utilized. The synthesis of compounds like 3-demethoxyerythratidinone (B1256575) has been achieved through strategies that involve the intramolecular Diels-Alder reaction of furan-based precursors, which are subsequently elaborated to form the erythrinane core. nih.gov The dimethoxyphenyl group, as present in this compound, can be a key element in the aryl moiety of precursors designed for such cyclizations.
| Reaction Type | Key Precursor Features | Relevance of this compound |
| Bischler-Napieralski | β-phenylethylamide with electron-rich aromatic ring | The dimethoxyphenyl group provides the necessary electron density for electrophilic cyclization. |
| Pictet-Spengler | β-arylethylamine and a carbonyl compound | The amine derived from reduction of the acetamide (B32628) can undergo this reaction. |
| Erythrinane Synthesis | Precursors with aryl and nitrogen-containing side chains | Can serve as a fragment for the construction of more complex precursors. |
Role in Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) and cascade transformations are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby minimizing waste and saving resources. beilstein-journals.org The functional groups present in this compound, namely the amide and the activated phenyl ring, make it a potential candidate for participation in such reactions.
The amide functionality can, in principle, participate in reactions like the Ugi or Passerini multi-component reactions, which are powerful tools for the synthesis of peptide-like structures and other complex amides. beilstein-journals.orgnih.gov The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. While the primary amide of this compound would need modification to an amine or carboxylic acid to directly participate as a primary component, its structural motif can be incorporated into one of the reactants.
Cascade reactions often involve a series of intramolecular transformations initiated by a single event. princeton.edu The dimethoxyphenyl ring in this compound can be involved in electrophilic substitution cascades, while the acetamide group can be transformed to initiate or participate in cyclization sequences. For example, a modified version of the compound could be designed to undergo a cascade reaction leading to polycyclic structures.
Although specific examples involving this compound in complex MCRs or cascade reactions are not prominent in the literature, the principles of these reactions suggest its potential utility. The development of novel transformations could certainly exploit the inherent reactivity of this compound.
Development of Novel Reagents and Catalysts Derived from Dimethoxyphenyl Acetamides
The development of novel reagents and catalysts is a cornerstone of modern organic synthesis. Chiral acetamides, for instance, have been explored as precursors for organocatalysts. researchgate.net The field of organocatalysis has seen a rapid expansion, with small organic molecules being used to catalyze a wide range of chemical transformations enantioselectively. princeton.edunih.gov
A chiral derivative of this compound could potentially be synthesized and evaluated as an organocatalyst. The amide group can act as a hydrogen-bond donor, which is a key interaction in many organocatalytic reactions. Furthermore, the dimethoxyphenyl moiety could provide steric bulk and electronic influence, which are crucial for achieving high stereoselectivity.
While there are no specific reports on reagents or catalysts directly derived from this compound, the broader class of compounds with dimethoxyphenyl and acetamide functionalities offers a promising area for future research in catalyst and reagent design. For example, palladium catalysts supported on polymers containing functional groups derived from similar structures have been investigated for cross-coupling reactions.
The synthesis of novel reagents for specific chemical transformations is another area where derivatives of this compound could be valuable. The combination of the aromatic ring and the acetamide side chain allows for a variety of chemical modifications to create tailored reagents for applications in areas such as bioconjugation or materials science.
Future Directions and Emerging Research Avenues for 2 2,4 Dimethoxyphenyl Acetamide
Exploration of Novel Synthetic Pathways
The synthesis of acetamide (B32628) derivatives is a well-established area of organic chemistry, but there remains room for innovation, particularly in the development of more efficient, sustainable, and scalable methods. Future research into the synthesis of 2-(2,4-Dimethoxyphenyl)acetamide could focus on several key areas.
Traditional methods for amide bond formation, such as the reaction of ketones with hydroxylamine (B1172632) to form an oxime followed by rearrangement in strong acid, could also be revisited and optimized for this specific compound. archivepp.com
Deeper Mechanistic Understanding of Biological Interactions
While the biological profile of this compound is still under investigation, its structural motifs suggest several potential areas for in-depth mechanistic studies. Acetamide derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. archivepp.comijddr.in
Future research should aim to elucidate the specific molecular targets of this compound. For example, some acetamide derivatives act as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) production. nih.gov Investigating the interaction of this compound with tyrosinase and other enzymes could reveal its potential as a skin-whitening agent or for treating pigmentation disorders. nih.gov
Moreover, analogues of the compound have been studied as dopamine (B1211576) transporter (DAT) inhibitors, which have potential applications in treating psychostimulant abuse. nih.gov Mechanistic studies could explore whether this compound or its derivatives interact with DAT or other neurotransmitter systems. nih.gov Understanding these interactions at a molecular level, including the suppression of signaling pathways, induction of apoptosis, and cell cycle arrest, will be critical for any therapeutic development. researchgate.net
Application in New Material Discoveries
The potential for incorporating this compound into novel materials is a largely unexplored but exciting frontier. The structural features of the molecule, including its aromatic rings and amide group, could lend themselves to the development of materials with unique properties.
Research could focus on using this compound as a building block for organic polymers or supramolecular assemblies. The ability of the amide group to form hydrogen bonds could be exploited to create self-assembling materials with ordered structures. iucr.org These materials could have applications in electronics, photonics, or as functional coatings.
Advanced Computational Methodologies and AI-driven Research
Advanced computational methods are becoming indispensable tools in chemical research, enabling the prediction of molecular properties and the elucidation of complex mechanisms. nih.govrsc.org For this compound, these methodologies offer a powerful way to accelerate its research and development.
Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict spectroscopic properties, which can be correlated with experimental data. nih.govresearchgate.net Hirshfeld surface analysis is another computational technique that can provide detailed insights into the intermolecular interactions within the crystal structure of the compound, helping to understand its solid-state properties. nih.govresearchgate.net
Molecular docking simulations can be used to predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors. nih.govresearchgate.net This can help to prioritize experimental studies and guide the design of more potent derivatives.
Expanding the Scope of Derivatization and Functionalization
The core structure of this compound provides a versatile scaffold for chemical modification. Derivatization and functionalization can be used to modulate its physicochemical properties, biological activity, and potential applications. jfda-online.comresearchgate.net
Future research should explore the synthesis of a library of derivatives by modifying various parts of the molecule. For example, substitutions on the phenyl rings could be systematically varied to probe structure-activity relationships (SAR). nih.gov The amide functional group itself can also be chemically manipulated. nih.gov
The goal of such derivatization would be to enhance specific properties, such as increasing potency against a biological target, improving pharmacokinetic parameters, or enhancing stability. archivepp.com For instance, the introduction of fluorine atoms is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. researchgate.net A systematic exploration of different functional groups and substitution patterns will be key to unlocking the full therapeutic or material science potential of the this compound scaffold. researchgate.net
Q & A
Q. What are the standard synthetic routes for 2-(2,4-Dimethoxyphenyl)acetamide and its key intermediates?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the acetamide moiety is introduced via reaction of 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine (TEA). Solvents such as dimethylformamide (DMF) or acetonitrile are used, with reactions conducted at 60–80°C for 6–12 hours . Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients . Key intermediates include 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, synthesized under reflux conditions with controlled stoichiometry .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For instance, the methoxy groups (-OCH₃) on the phenyl ring show distinct singlets at δ ~3.8 ppm (¹H NMR) and δ ~55 ppm (¹³C NMR). The acetamide carbonyl (C=O) appears at δ ~168 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the acetamide group. Methoxy C-O stretches appear at ~1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 224.1 for the base compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks or unexpected splitting) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR Techniques : COSY and HSQC can resolve coupling patterns and assign proton-carbon correlations, particularly for crowded aromatic regions .
- Variable Temperature NMR : Cooling the sample to –40°C may slow molecular motion, sharpening split peaks caused by rotamers .
- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., N-(2,4-dimethoxyphenyl)-2-(benzofuran)acetamide derivatives) helps validate assignments .
Q. What strategies are effective in optimizing the reaction yield of this compound derivatives under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling reactions for sulfur-containing derivatives (e.g., thioacetamides), while TEA or DMAP improves acylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates, but switching to dichloromethane (DCM) may reduce side reactions in acid-sensitive steps .
- DoE (Design of Experiments) : Systematic variation of temperature (e.g., 50–100°C), stoichiometry (1:1 to 1:2.5 for amine:chloroacetyl chloride), and reaction time (4–24 hours) identifies optimal conditions .
Q. How can in silico toxicity prediction models guide the design of biologically active this compound derivatives?
- Methodological Answer : Tools like GUSAR predict acute toxicity (e.g., LD₅₀) by comparing molecular descriptors (e.g., logP, topological polar surface area) to known toxicophores. For example, ester derivatives with logP >3.5 may exhibit higher hepatotoxicity, prompting substitution with polar groups (e.g., -OH or -COOH) . Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or β-amyloid can prioritize derivatives with favorable binding energies (<–8 kcal/mol) for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
